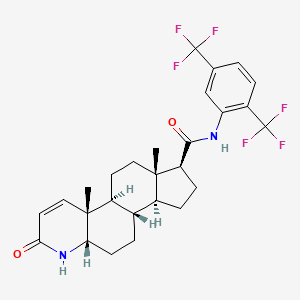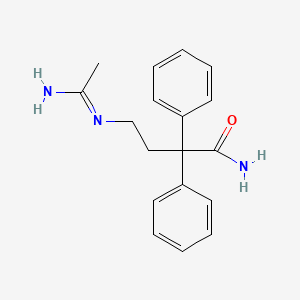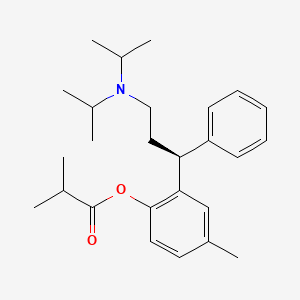
Clofentezine Metabolite 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clofentezine Metabolite 3 is a derivative of clofentezine, a selective acaricide primarily used to control mite populations in agricultural settings. Clofentezine itself is known for its low aqueous solubility and moderate persistence in soil systems . The metabolite is formed through the biotransformation of clofentezine in various organisms and environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Clofentezine Metabolite 3 typically involves the biotransformation of clofentezine in living organisms. This process can include hydroxylation, conjugation, and other metabolic pathways. Specific synthetic routes in a laboratory setting may involve controlled oxidation or reduction reactions to mimic these natural processes .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its nature as a metabolite. Instead, it is often studied in the context of environmental fate and residue analysis following the application of clofentezine in agricultural settings .
化学反应分析
Types of Reactions: Clofentezine Metabolite 3 can undergo various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with others, such as halogens.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific pathways and conditions used. For example, hydroxylation can lead to the formation of hydroxy-clofentezine derivatives, while reduction can yield alcohol derivatives .
科学研究应用
Clofentezine Metabolite 3 has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and environmental fate of clofentezine.
Biology: Understanding the biotransformation processes in various organisms.
Medicine: Investigating potential toxicological effects and residue analysis in food safety.
Industry: Assessing the environmental impact and regulatory compliance of clofentezine use in agriculture
作用机制
The mechanism of action of Clofentezine Metabolite 3 involves its interaction with specific molecular targets in mites. It primarily acts as an ovicide, disrupting the development of mite eggs and early motile stages. The exact molecular pathways include inhibition of mitochondrial function and interference with cellular respiration .
相似化合物的比较
Similar Compounds:
Clofentezine: The parent compound, used as an acaricide.
3-Hydroxy-Clofentezine: Another metabolite formed through hydroxylation.
Mono-Chloro Sulfur-Containing Compound: A minor metabolite with distinct chemical properties.
Uniqueness: Clofentezine Metabolite 3 is unique due to its specific formation pathways and the distinct biological activity it exhibits compared to other metabolites. Its role in the environmental fate of clofentezine and its impact on non-target organisms make it a compound of significant interest in regulatory and environmental studies .
属性
CAS 编号 |
107573-63-7 |
|---|---|
分子式 |
C15H11ClN4OS |
分子量 |
330.8 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid](/img/structure/B601959.png)
